4-(4-Trifluoromethylbenzyloxy)piperidine
Description
4-(4-Trifluoromethylbenzyloxy)piperidine is a piperidine derivative featuring a benzyloxy group at the 4-position of the piperidine ring, with a trifluoromethyl (-CF₃) substituent at the para position of the benzyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry for targeting central nervous system (CNS) receptors and enzymes . Its synthesis typically involves nucleophilic substitution, Mannich reactions, or coupling strategies, as seen in structurally related compounds .
Properties
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]methoxy]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-10(2-4-11)9-18-12-5-7-17-8-6-12/h1-4,12,17H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVLSUOIHAVRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Trifluoromethylbenzyloxy)piperidine can be achieved through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Trifluoromethylbenzyloxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-(4-Trifluoromethylbenzyloxy)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Trifluoromethylbenzyloxy)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Heterocyclic Variants
- Morpholine/Piperazine Derivatives :
- In trisubstituted pyrimidines, morpholine maintains EP2 receptor potentiation (fold shift = 12.5), whereas piperidine derivatives show reduced activity (fold shift = 3.2). Piperazine and pyrrolidine analogues are inactive .
- Key Insight : Six-membered rings with one heteroatom (piperidine, morpholine) optimize steric and electronic compatibility for EP2 modulation .
Substituent Position and Bioactivity
- Fluorine Position in Benzamides :
- Hydroxyl Group Addition :
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP by ~1.5 units compared to non-fluorinated analogues, enhancing blood-brain barrier penetration .
- Solubility :
- Benzyloxy-linked derivatives (e.g., target compound) exhibit higher aqueous solubility (0.5 mg/mL) than benzyl-linked analogues (0.2 mg/mL) due to oxygen polarity .
Biological Activity
4-(4-Trifluoromethylbenzyloxy)piperidine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a trifluoromethyl benzyloxy group. Its structural formula can be represented as follows:
This compound's unique trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It has been shown to modulate various signaling pathways, particularly those involved in cancer cell proliferation and survival.
Key Mechanisms:
- Inhibition of TEAD Transcription Factors: Research indicates that derivatives of piperidine compounds can disrupt the YAP-TEAD association, which is crucial for the transcriptional activity in cancer cells. This inhibition leads to reduced cell growth in malignancies characterized by Hippo signaling defects .
- Antiviral Activity: Some studies suggest that similar compounds have demonstrated inhibitory effects on viral proteases, indicating potential applications in antiviral therapies .
Biological Activity Studies
Numerous studies have investigated the biological activity of this compound and its analogs. Below is a summary of significant findings:
Case Studies
- Cancer Cell Lines: In vitro studies using mesothelioma cells revealed that this compound significantly inhibited cell proliferation by disrupting TEAD-dependent transcriptional activity. The compound demonstrated a strong correlation between its inhibitory potency and the dependency of the cells on TEAD signaling pathways .
- Viral Inhibition: A study focusing on flavivirus proteases indicated that derivatives of this compound could serve as effective inhibitors against dengue virus replication. The structure-activity relationship analysis highlighted the importance of the trifluoromethyl group in enhancing antiviral efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
